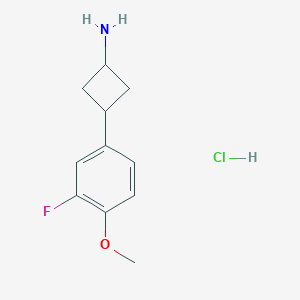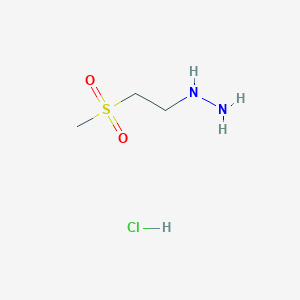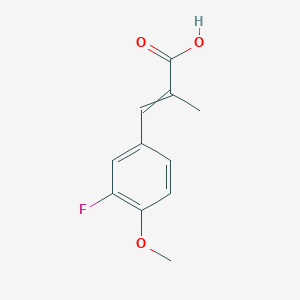
4-硼基-2,6-二氟苯甲酸
描述
4-Borono-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BF2O4 and its molecular weight is 201.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Borono-2,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-2,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3,5-二氟-4-羧基苯基硼酸应用:
铃木-宫浦偶联反应
该化合物作为铃木-宫浦偶联反应的底物,该反应是合成有机化学中碳-碳键的常用方法。 该反应在合成联芳基衍生物方面发挥着重要作用,联芳基衍生物在医药和农药中至关重要 .
酶动力学研究
它通过作为中间体来帮助酶动力学研究。 这些研究对于理解酶机制和设计可用作药物的抑制剂至关重要 .
肽和蛋白质合成
该化合物有助于肽和蛋白质的合成,肽和蛋白质是生物体的基本组成部分,在生物技术和医学领域有广泛的应用 .
有机化合物合成
生化分析
Biochemical Properties
4-Borono-2,6-difluorobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds . The compound functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction can significantly alter the enzyme’s activity and, consequently, the metabolic pathways in which it is involved.
Cellular Effects
The effects of 4-Borono-2,6-difluorobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 can lead to changes in the expression of genes involved in metabolic processes . Additionally, its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, can impact neurotransmission and cellular communication .
Molecular Mechanism
At the molecular level, 4-Borono-2,6-difluorobenzoic acid exerts its effects through competitive inhibition of enzymes. By binding to the active site of enzymes like cytochrome P450 and acetylcholinesterase, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Borono-2,6-difluorobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Borono-2,6-difluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function and enzyme activity becomes pronounced at specific dosage levels. Toxic effects at high doses include enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.
Metabolic Pathways
4-Borono-2,6-difluorobenzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450 . This interaction can affect the metabolism of other organic compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on enzymes can alter the normal metabolic processes, resulting in the accumulation or depletion of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-Borono-2,6-difluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.
Subcellular Localization
The subcellular localization of 4-Borono-2,6-difluorobenzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as its presence in particular subcellular regions may enhance its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its role in biochemical processes and cellular function.
属性
IUPAC Name |
4-borono-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXNRNZROUJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726919 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-94-6 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)






amine hydrochloride](/img/structure/B1442928.png)





![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
